Increased Melting Point Enables Enhanced Solid-State Handling and Purification
2,4-Dichlorobenzothiazole exhibits a significantly higher melting point (96-97 °C) compared to its unsubstituted parent, benzothiazole (2 °C), and the mono-chlorinated derivatives 2-chlorobenzothiazole (21-23 °C) and 4-chlorobenzothiazole (72.84 °C) [1][2][3]. This elevated melting point is a direct consequence of the 2,4-dichloro substitution pattern, which increases intermolecular forces within the crystal lattice.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 96-97 °C |
| Comparator Or Baseline | Benzothiazole (2 °C), 2-Chlorobenzothiazole (21-23 °C), 4-Chlorobenzothiazole (72.84 °C) |
| Quantified Difference | Difference vs. benzothiazole: +94 to +95 °C; vs. 2-chlorobenzothiazole: +73 to +76 °C; vs. 4-chlorobenzothiazole: +23.16 to +24.16 °C |
| Conditions | Measured values from authoritative databases and peer-reviewed sources. |
Why This Matters
A higher melting point facilitates easier handling as a stable solid, simplifies purification via recrystallization, and allows for storage under a wider range of ambient conditions compared to low-melting or liquid analogs, directly impacting synthetic workflow efficiency.
- [1] CAS Common Chemistry. 2,4-Dichlorobenzothiazole (CAS RN: 3622-30-8). American Chemical Society. Retrieved from https://commonchemistry.cas.org/detail?cas_rn=3622-30-8 View Source
- [2] Benzothiazole. Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Benzothiazole View Source
- [3] 2-Chlorobenzothiazole. CAS Common Chemistry. American Chemical Society. Retrieved from https://commonchemistry.cas.org/detail?cas_rn=615-20-3 View Source
